![molecular formula C12H14N2 B11908152 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine](/img/structure/B11908152.png)
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine is a heterocyclic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a cyclopenta[b]indole core with a methyl group at the 7th position and an amine group at the 3rd position. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as 4-methylphenylhydrazine, with cyclopentanone. This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the amine group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amine group at the 3rd position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-one, while reduction may produce 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indoline.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine involves its interaction with specific molecular targets. The amine group at the 3rd position can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with receptors or enzymes, modulating their function through competitive or non-competitive inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methyl group at the 7th position.
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Lacks the amine group at the 3rd position.
1,2,3,4-Tetrahydrocyclopenta[b]indol-3-amine: Lacks the methyl group at the 7th position.
Uniqueness
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine is unique due to the presence of both the methyl group at the 7th position and the amine group at the 3rd position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H14N2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine |
InChI |
InChI=1S/C12H14N2/c1-7-2-5-11-9(6-7)8-3-4-10(13)12(8)14-11/h2,5-6,10,14H,3-4,13H2,1H3 |
InChI-Schlüssel |
JMYXAMYQWGWWJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



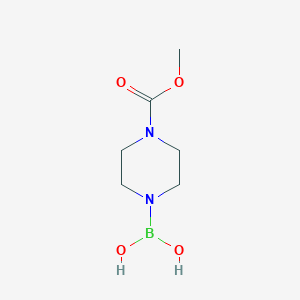

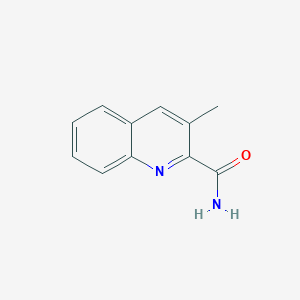
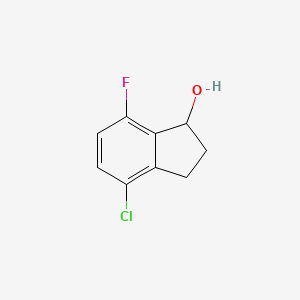
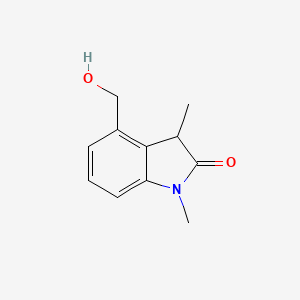
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)

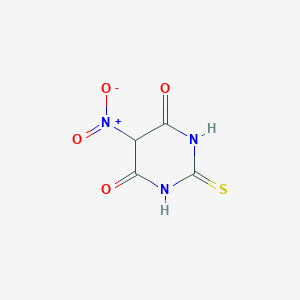




![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)
